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{[(2S)-azetidin-2-yl]methyl}dimethylamine

Cat. No.: B13011868
M. Wt: 114.19 g/mol
InChI Key: UCDCTEVWRISNRB-LURJTMIESA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Advanced Organic Synthesis

Four-membered heterocycles, which are cyclic compounds containing at least one atom other than carbon within a four-membered ring, are fundamental building blocks in modern organic synthesis. mdpi.com Nitrogen-containing variants, such as azetidines and their unsaturated counterparts, β-lactams, are particularly noteworthy. clockss.org These structures serve as versatile intermediates and key structural motifs in the synthesis of more complex molecules, including natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.govbldpharm.com

The inherent reactivity of these strained rings allows them to participate in a variety of chemical transformations, such as ring-opening, ring-expansion, and cycloaddition reactions, providing access to a diverse array of functionalized products. magtech.com.cn Their unique three-dimensional structures and conformational rigidity make them valuable scaffolds in drug discovery, where precise spatial arrangement of functional groups is critical for biological activity. acgpubs.orgresearchgate.net Consequently, the development of new synthetic methods to access these four-membered nitrogen heterocycles remains an active and important area of research. magtech.com.cn

The Azetidine (B1206935) Ring System: Fundamental Structural Attributes and Intrinsic Strain Energy

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. Its structure is analogous to the all-carbon cyclobutane (B1203170). A defining characteristic of the azetidine ring is its significant ring strain energy, estimated to be approximately 25.2-25.4 kcal/mol. nih.gov This value is comparable to other highly strained rings like cyclobutane (26.4 kcal/mol) and aziridine (B145994) (27.7 kcal/mol), and substantially higher than less strained rings such as pyrrolidine (B122466) (5.4 kcal/mol). nih.gov

This intrinsic strain energy is a direct consequence of bond angle deviation from the ideal tetrahedral angle of 109.5°, leading to angle strain, as well as torsional strain from eclipsing hydrogen atoms. Unlike the planar oxetane (B1205548) ring, the azetidine ring adopts a puckered conformation that undergoes rapid inversion. youtube.com This combination of high strain and conformational behavior dictates the chemical reactivity of azetidines. The strain makes the ring susceptible to cleavage reactions, yet it is significantly more stable and easier to handle than the three-membered aziridine ring, striking a balance between stability and reactivity that is highly attractive for synthetic applications. nih.gov

Comparative Ring Strain Energies
CompoundRing SizeHeteroatomStrain Energy (kcal/mol)
Aziridine3Nitrogen~27.7
Azetidine4Nitrogen~25.2
Oxetane4Oxygen~24.7
Cyclobutane4-~26.4
Pyrrolidine5Nitrogen~5.4

Overview of Azetidine Derivatives as Prominent Chemical Scaffolds in Contemporary Research

Azetidine derivatives have emerged as privileged scaffolds in medicinal chemistry and materials science. researchgate.net Their rigid framework provides a well-defined three-dimensional structure that can be exploited to design molecules with specific biological targets. nih.gov The presence of the nitrogen atom also allows for modulation of physicochemical properties such as basicity and solubility. thieme-connect.de

In drug discovery, the azetidine moiety is found in a range of biologically active compounds, including antibacterial, anticancer, and antimalarial agents. acgpubs.orgnih.gov For instance, azetidine-containing compounds have been investigated as inhibitors for various enzymes and as agents targeting the central nervous system. nih.govnih.gov The development of synthetic methodologies to create diverse libraries of azetidine-based compounds is a key strategy in the search for new therapeutic leads. nih.govnih.gov These methods include intramolecular cyclizations, cycloadditions, and functionalization of the pre-formed azetidine ring, enabling access to a wide variety of substituted derivatives. magtech.com.cnorganic-chemistry.org

Contextualizing {[(2S)-azetidin-2-yl]methyl}dimethylamine within Chiral Azetidine Chemistry

The compound this compound is a chiral, C2-substituted azetidine. The "(2S)" designation indicates a specific stereochemistry at the carbon atom adjacent to the nitrogen, making it an enantiomerically pure substance. The synthesis of such chiral azetidines, particularly those with substitution at the C2 position, has been a significant challenge in organic chemistry. acs.orgacs.org

While specific research literature on this compound is limited, its structure places it firmly within the important class of chiral C2-substituted azetidines. Its existence is confirmed by chemical supplier data, where it is listed as its trifluoroacetic acid salt. nih.govsigmaaldrich.com Its unmethylated precursor, (S)-azetidin-2-ylmethanamine, and related analogs are also recognized. nih.gov

The synthesis of such a compound would logically proceed from a chiral starting material like L-azetidine-2-carboxylic acid, which is a naturally occurring non-proteogenic amino acid. organic-chemistry.org A plausible synthetic route could involve the reduction of the carboxylic acid or its corresponding nitrile to form the primary amine, (S)-azetidin-2-ylmethanamine. nih.gov Subsequent N,N-dimethylation, a common transformation in medicinal chemistry, would yield the target compound. nih.gov General methods for producing enantioenriched C2-substituted azetidines often rely on chiral auxiliaries, such as tert-butanesulfinamide, or catalytic asymmetric reactions to establish the stereocenter. acs.orgacs.org The development of scalable and general methods to access compounds like this compound is crucial for exploring their potential as chiral ligands in asymmetric catalysis or as building blocks for complex pharmaceuticals. acs.org

Properties of this compound and Related Compounds
Compound NameCAS NumberMolecular FormulaPhysical Form (as specified)
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid2806738-91-8C6H14N2 · 2(C2HF3O2)Solid nih.gov
(Azetidin-2-yl)methanamine986-159-5C4H10N2Liquid nih.gov
[(2R)-azetidin-2-yl]methanol209329-11-3C4H9NOLiquid or Solid nih.gov
L-Azetidine-2-carboxylic acid2133-34-8C4H7NO2Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B13011868 {[(2S)-azetidin-2-yl]methyl}dimethylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1-[(2S)-azetidin-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C6H14N2/c1-8(2)5-6-3-4-7-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

UCDCTEVWRISNRB-LURJTMIESA-N

Isomeric SMILES

CN(C)C[C@@H]1CCN1

Canonical SMILES

CN(C)CC1CCN1

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 2s Azetidin 2 Yl Methyl Dimethylamine and Analogous Azetidine Derivatives

Strain-Driven Ring-Opening Reactionsbohrium.combeilstein-journals.org

The significant ring strain of azetidines is a key driver for their reactivity, particularly in ring-opening reactions. rsc.orgrsc.org This stored energy can be harnessed in "build and release" strategies, where a simple precursor is first cyclized to form the strained ring, which is then opened in a subsequent functionalization step. beilstein-journals.org The cleavage of the N-C sigma bond in azetidines, while more challenging than in aziridines, can be achieved under appropriate conditions, providing access to a wide array of functionalized linear amines. rsc.orgnih.gov

Enantioselective Desymmetrization via Regioselective Ring Opening

A powerful strategy for generating chiral molecules is the catalytic asymmetric desymmetrization of prochiral or meso-azetidines. acs.orgresearchgate.net This approach involves the selective ring-opening of a symmetrical azetidine (B1206935) by a nucleophile, guided by a chiral catalyst, to produce a single enantiomer of a highly functionalized product. Despite the kinetic stability of the azetidine ring, methodologies have been developed to achieve this transformation with high efficiency and enantioselectivity. acs.orgacs.orgnih.gov

The first successful catalytic asymmetric desymmetrization of azetidines was achieved using a chiral Brønsted acid catalyst, specifically a BINOL-derived phosphoric acid. acs.orgresearchgate.net This process enables the smooth intermolecular reaction of various 3-substituted and 3,3-disubstituted N-acyl-azetidines with silyl (B83357) ketene (B1206846) acetals as nucleophiles. The optimal combination of the catalyst, the nitrogen protecting group, and the nucleophile is crucial for achieving high yields and remarkable enantioselectivity. acs.orgnih.gov This method allows for the creation of both tertiary and quaternary stereocenters. acs.org Mechanistic studies, supported by DFT calculations, suggest the reaction proceeds via activation of the amide on the nitrogen, with the Curtin-Hammett principle governing the stereochemical outcome. acs.orgnih.gov

Table 1: Examples of Catalytic Enantioselective Desymmetrization of N-Acyl-Azetidines Data sourced from Wang et al., J. Am. Chem. Soc. 2015. acs.org

Azetidine Substrate (N-Acyl)NucleophileProduct StereocenterYield (%)Enantiomeric Excess (ee, %)
N-Benzoyl-3-phenylazetidineSilyl ketene acetalTertiary9598
N-Benzoyl-3-(2-naphthyl)azetidineSilyl ketene acetalTertiary9699
N-Benzoyl-3-methyl-3-phenylazetidineSilyl ketene acetalQuaternary9495
N-Benzoyl-3,3-dibenzylazetidineSilyl ketene acetalQuaternary9097

Nucleophilic and Electrophilic Ring Opening Methodologies

The ring-opening of azetidines can be initiated by both nucleophiles and electrophiles, typically requiring activation of the azetidine nitrogen to facilitate the cleavage of a carbon-nitrogen bond. acs.orgnih.gov For compounds like {[(2S)-azetidin-2-yl]methyl}dimethylamine, the secondary amine within the ring is nucleophilic and basic, allowing for reactions that lead to the formation of an azetidinium ion. youtube.com This positively charged intermediate is significantly more susceptible to ring-opening.

Nucleophilic Ring Opening: Non-activated azetidines are relatively inert towards nucleophiles. nih.gov However, upon N-alkylation or N-protonation to form an azetidinium salt, the ring becomes highly activated towards nucleophilic attack. youtube.com The reaction of an azetidinium ion with a nucleophile, such as a halide ion (e.g., Cl⁻ from HCl), proceeds via an SN2 mechanism, resulting in a stereoselective and regioselective ring-opening to yield functionalized γ-amino compounds (1,3-diamines or haloamines). youtube.comnih.gov The regioselectivity of the attack is governed by the substitution pattern on the ring carbons. nih.gov In the case of 2-substituted azetidines, nucleophilic attack generally occurs at the less hindered C4 position.

Electrophilic Ring Opening: Electrophiles, such as strong acids or alkyl halides, can also promote ring-opening. youtube.com In the presence of a strong acid like concentrated HCl, the azetidine nitrogen is protonated. Subsequent heating allows the counter-ion (Cl⁻) to act as a nucleophile, attacking a ring carbon and cleaving the C-N bond to give a 3-halopropylamine derivative. youtube.comyoutube.com This process highlights that even seemingly simple reagents can induce profound structural changes driven by the release of ring strain.

Ring-Expansion Transformations to Higher Heterocyclesbohrium.combeilstein-journals.org

Azetidines are valuable precursors for the synthesis of larger, five- to eight-membered nitrogen-containing heterocycles. bohrium.com These ring-expansion reactions are driven by the favorable release of ring strain upon conversion to a more stable pyrrolidine (B122466), piperidine, or azepane system. bohrium.comresearchgate.net The transformation is typically achieved by forming a bicyclic azetidinium intermediate, which then undergoes a regioselective cleavage by a nucleophile. bohrium.com

Mechanistic Aspects of Ring Expansion Reactions

The mechanism of these ring expansions hinges on the formation and subsequent cleavage of a bicyclic azetidinium ion. bohrium.comresearchgate.net For a 2-substituted azetidine with a functionalized side chain, the key steps are:

Activation: The functional group on the side chain (e.g., a primary alcohol) is converted into a good leaving group. acs.orgnih.gov

Intramolecular N-Alkylation: The azetidine nitrogen acts as an internal nucleophile, displacing the leaving group to form a bicyclic azetidinium salt (e.g., 1-azoniabicyclo[3.2.0]heptane). nih.govacs.org

Nucleophilic Ring Opening: An external nucleophile (such as cyanide, azide, or acetate) attacks the bicyclic intermediate. acs.orgnih.gov The attack can occur at two possible electrophilic carbons: the bridgehead carbon or a methylene (B1212753) carbon of the original four-membered ring. acs.org

The regioselectivity of the nucleophilic attack determines the final product. Attack at the bridgehead carbon leads to a seven-membered azepane ring, while attack at the methylene carbon of the azetidine portion results in the desired five-membered pyrrolidine ring. acs.orgnih.gov The distribution of these products is influenced by the substitution pattern on the azetidine ring and its side chain, as well as the nature of the nucleophile used. nih.govacs.org Quantum mechanical DFT calculations have been used to rationalize the observed regioselectivities. nih.gov

Post-Synthetic Functional Group Interconversionsbeilstein-journals.org

Azetidines produced from various synthetic routes are not merely final products but can serve as versatile building blocks for further chemical modification. nih.gov The ability to perform post-synthetic functional group interconversions on the azetidine scaffold or its substituents greatly enhances the molecular diversity that can be accessed from a common intermediate. researchgate.net

For example, functionalized azetidines synthesized via visible light-enabled aza Paternò–Büchi reactions can undergo a variety of transformations. nih.gov An N-O bond within a synthesized bicyclic azetidine can be readily cleaved using zinc metal in acidic conditions to furnish the corresponding unprotected secondary azetidine. nih.govresearchgate.net This unprotected azetidine can then be re-functionalized or used in subsequent synthetic steps. Furthermore, ester groups attached to the azetidine ring can be hydrolyzed to the corresponding azetidine-2-carboxylic acid, a valuable chiral building block. researchgate.net These transformations underscore the utility of the azetidine core as a stable yet reactive platform for constructing complex molecules. researchgate.net

Transformations at the Azetidine Nitrogen Atom

The secondary amine within the azetidine ring of this compound is a primary site for synthetic modification. Its nucleophilic character allows for a variety of N-alkylation and N-acylation reactions, leading to a diverse array of functionalized derivatives.

N-Alkylation and N-Arylation: The azetidine nitrogen can be readily alkylated using various alkyl halides. These reactions typically proceed via an S(_N)2 mechanism. For instance, treatment with methyl iodide leads to the corresponding N-methylated azetidinium salt. The reactivity of the azetidine nitrogen can be influenced by the substituent at the C2 position. The presence of an electron-withdrawing group can decrease the nucleophilicity of the nitrogen, potentially requiring stronger bases or more reactive electrophiles to achieve cyclization in synthesis or subsequent functionalization. rsc.org In the context of related structures, N-arylation of azetidines has been achieved using palladium-catalyzed cross-coupling reactions, demonstrating the feasibility of introducing aromatic moieties onto the azetidine nitrogen. nih.gov

N-Acylation: The azetidine nitrogen readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acyl derivatives. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acid generated. The resulting amides are generally stable compounds. The formation of N-acylazetidines can also serve as a protective strategy, modulating the reactivity of the azetidine nitrogen during subsequent transformations on other parts of the molecule. For example, the N-Boc (tert-butoxycarbonyl) group is a common protecting group for the azetidine nitrogen, which can be removed under acidic conditions. researchgate.net

Ring Opening Reactions: Activation of the azetidine nitrogen through quaternization or acylation can facilitate nucleophilic ring-opening reactions. wikipedia.org The strained four-membered ring becomes susceptible to attack by various nucleophiles, leading to the formation of γ-amino derivatives. For example, reaction with chloroformates can lead to either N-dealkylation or ring-opened γ-chloroamines. wikipedia.org The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring, with nucleophilic attack often occurring at the less sterically hindered carbon adjacent to the nitrogen. wikipedia.org

Table 1: Examples of Transformations at the Azetidine Nitrogen
Starting Material AnalogueReagentProduct TypeReaction ConditionsReference
N-H AzetidineAlkyl Halide (e.g., CH₃I)N-Alkylazetidinium SaltExcess CH₃I allen.in
N-H AzetidineAcyl Chloride (e.g., RCOCl)N-AcylazetidineBase (e.g., Et₃N)General Knowledge
N-H Azetidine(Boc)₂ON-Boc-azetidineBase (e.g., Et₃N) researchgate.net
N-Acyl AzetidineNucleophile (e.g., H₂O, ROH)γ-Amino Acid/EsterAcid or Base Catalysis organicchemistrytutor.com
N-Alkyl AzetidineChloroformateγ-ChloroamineMild conditions wikipedia.org

Reactivity of the Dimethylamino Group

The exocyclic dimethylamino group in this compound is a tertiary amine, which exhibits its own characteristic reactivity. This functionality can undergo quaternization, oxidation, and participate in elimination reactions.

Quaternization: The lone pair of electrons on the nitrogen of the dimethylamino group allows it to act as a nucleophile and react with electrophiles such as alkyl halides. This reaction, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt. For example, treatment with excess methyl iodide would lead to the formation of a trimethylammonium iodide derivative. allen.in The steric environment around the nitrogen atom can influence the rate of quaternization.

N-Oxidation: The dimethylamino group can be oxidized to the corresponding N-oxide using various oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). Selective N-oxidation of a tertiary amine in the presence of other oxidizable functional groups can be challenging. However, methods have been developed for the selective N-oxidation of heteroaromatic amines in the presence of aliphatic amines by in situ protonation of the more basic aliphatic amine. nih.gov

Hofmann Elimination: Quaternary ammonium hydroxides derived from this compound can undergo the Hofmann elimination reaction upon heating. This reaction involves a β-elimination to form an alkene and a tertiary amine. wikipedia.orgallen.in The regioselectivity of the elimination follows the Hofmann rule, which predicts the formation of the least substituted alkene. wikipedia.orgbyjus.com In the case of a quaternary salt derived from the title compound, elimination would likely lead to the formation of ethene and the corresponding azetidine-substituted dimethylamine.

Table 2: Reactivity of the Dimethylamino Group
Reaction TypeReagentProduct TypeGeneral ConditionsReference
QuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium SaltExcess alkyl halide allen.in
N-OxidationPeroxy Acid (e.g., m-CPBA)N-OxideControlled temperature nih.gov
Hofmann Elimination1. CH₃I (excess) 2. Ag₂O, H₂O 3. HeatAlkene + Tertiary AmineStepwise process wikipedia.orgallen.inbyjus.com

Chemoselective Modulations of the Molecular Scaffold

The presence of two distinct nitrogen nucleophiles in this compound—the secondary azetidine nitrogen and the tertiary exocyclic nitrogen—necessitates careful consideration of chemoselectivity in synthetic transformations. The relative reactivity of these two sites can be exploited to achieve selective functionalization.

The secondary amine of the azetidine ring is generally more nucleophilic than the tertiary dimethylamino group, primarily due to reduced steric hindrance. This difference in reactivity allows for selective reactions at the azetidine nitrogen under carefully controlled conditions. For instance, acylation with one equivalent of an acylating agent would be expected to occur preferentially at the azetidine nitrogen.

Protecting group strategies are crucial for achieving high chemoselectivity. The azetidine nitrogen can be selectively protected, for example, as its N-Boc derivative, allowing for subsequent reactions to be directed towards the dimethylamino group or other parts of the molecule. researchgate.net Conversely, if reactions at the azetidine ring are desired without affecting the exocyclic amine, the inherent lower reactivity of the tertiary amine can often be sufficient to avoid side reactions, although protection might be necessary in some cases.

The development of chemoselective methods is a key area of research in organic synthesis. byjus.com For molecules with multiple functional groups like the one , achieving high levels of chemoselectivity is essential for the efficient synthesis of complex derivatives. This can be accomplished by a careful choice of reagents, reaction conditions, and protecting group strategies that exploit the subtle differences in the reactivity of the functional groups present.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of {[(2S)-azetidin-2-yl]methyl}dimethylamine. Through various NMR experiments, the connectivity of atoms and the chemical environment of each nucleus can be precisely mapped.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of an azetidine (B1206935) derivative, the protons of the four-membered ring exhibit characteristic chemical shifts and coupling patterns. For instance, in related azetidine compounds, the methylene (B1212753) protons of the ring (CH₂-3 and CH₂-4) often appear as multiplets in the upfield region of the spectrum. The proton at the chiral center (CH-2) is expected to show a distinct signal, with its multiplicity depending on the coupling with the adjacent methylene protons on the ring and the methylene protons of the dimethylaminomethyl group. The methyl protons of the dimethylamino group would typically appear as a singlet in the upfield region.

Proton Expected Chemical Shift (ppm) Expected Multiplicity
N(CH₃)₂~2.2s
CH₂-N(CH₃)₂~2.3-2.5m
Azetidine CH₂ (β to N)~2.0-2.4m
Azetidine CH₂ (α to N)~3.1-3.6m
Azetidine CH (chiral center)~3.3-3.7m
Azetidine NHBroad singlets
Note: Expected values are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For example, the carbon atoms of the dimethylamino group will appear at a characteristic upfield chemical shift. The carbons of the azetidine ring will have shifts that are influenced by the nitrogen atom and the substituent at the C2 position. In similar azetidine structures, the carbon atoms of the ring typically resonate in the range of 20-60 ppm. mdpi.com

Carbon Expected Chemical Shift (ppm)
N(CH₃)₂~45
CH₂-N(CH₃)₂~60-65
Azetidine C4~45-50
Azetidine C3~20-25
Azetidine C2~60-65
Note: Expected values are based on analogous structures and may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the C2 proton and the protons on the adjacent C3 of the azetidine ring, as well as the protons of the attached methylene group. It would also reveal the coupling between the protons on C3 and C4 of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign which protons are attached to which carbons. For example, the singlet from the dimethylamino protons would correlate with the corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the protons of the dimethylamino group would show a correlation to the carbon of the methylene group and the protons of the methylene group would show correlations to the C2 of the azetidine ring and the carbon of the dimethylamino group.

Nitrogen-15 (¹⁵N) NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms in the molecule. This compound has two nitrogen atoms: one in the azetidine ring and one in the dimethylamino group. These two nitrogen atoms are in different chemical environments and would therefore have different chemical shifts in the ¹⁵N NMR spectrum. In related azetidine derivatives, the nitrogen atom of the azetidine ring has been observed with a chemical shift in the range of -315 to -340 ppm. mdpi.com The chemical shift of the dimethylamino nitrogen would be expected to be in a different region, providing clear evidence for the two distinct nitrogen environments.

To determine the enantiomeric purity of this compound, chiral NMR reagents, also known as chiral solvating agents or chiral derivatizing agents, can be used. When a chiral reagent is added to a sample containing a mixture of enantiomers, it forms diastereomeric complexes that have different NMR spectra. This allows for the quantification of the enantiomeric ratio by integrating the signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum. For example, a chiral acid could be used to form diastereomeric salts with the basic nitrogen atoms of the analyte, leading to separation of the NMR signals for the (S) and any contaminating (R) enantiomer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bond of the secondary amine in the azetidine ring, C-H bonds of the alkyl groups, and C-N bonds.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Azetidine)3300 - 3500Medium
C-H Stretch (Alkyl)2850 - 3000Strong
C-N Stretch1000 - 1250Medium
Note: Expected values are based on the functional groups present and data from analogous structures.

The presence of a band in the N-H stretching region would confirm the secondary amine of the azetidine ring. The strong C-H stretching bands are characteristic of the methyl and methylene groups. The C-N stretching vibrations from both the azetidine ring and the dimethylamino group would appear in the fingerprint region. The absence of certain bands, such as a carbonyl (C=O) stretch, can also be used to confirm the structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. nih.gov This technique measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which allows for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C6H14N2, the theoretical exact mass can be calculated. This calculated mass would then be compared to the experimental value obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. thermofisher.com A close correlation between the theoretical and experimental mass would confirm the elemental composition of the synthesized compound.

Table 1: Theoretical HRMS Data for this compound

ParameterValue
Molecular Formula C6H14N2
Monoisotopic Mass 114.1157 g/mol
Theoretical [M+H]⁺ 115.1235

This table presents theoretical values. Actual experimental data would need to be generated.

The high sensitivity of HRMS also allows for the detection and identification of trace-level impurities, which is crucial for ensuring the purity of the compound. fda.gov

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of a chiral compound like this compound is critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used method for separating and quantifying enantiomers. nih.gov

This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. mdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. mdpi.com For azetidine derivatives, various polysaccharide-based chiral columns have shown effectiveness. researchgate.net

The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity Assessment

ParameterDescription
Instrument High-Performance Liquid Chromatograph
Column Chiral Stationary Phase Column (e.g., polysaccharide-based)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol)
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV or Mass Spectrometry
Expected Outcome Baseline separation of the (S) and (R) enantiomers, allowing for the calculation of enantiomeric excess.

This table outlines a general approach. Specific conditions would require experimental optimization.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Crucially, for chiral compounds, this technique can unambiguously establish the absolute configuration of the stereogenic centers.

The Flack parameter, derived from the X-ray diffraction data of a non-centrosymmetric crystal, is used to confirm the absolute stereochemistry. A value close to zero for the correct enantiomer confirms the assigned (S) configuration at the C2 position of the azetidine ring.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterPotential Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (a common non-centrosymmetric space group for chiral molecules)
Unit Cell Dimensions a, b, c (in Å); α, β, γ = 90°
Z (molecules per unit cell) 4
Flack Parameter ~0

This table presents hypothetical data based on common findings for similar chiral organic molecules. Actual data would require successful crystallization and X-ray analysis.

Computational and Theoretical Investigations of 2s Azetidin 2 Yl Methyl Dimethylamine and Azetidine Systems

Quantum Mechanical Studies (e.g., Density Functional Theory)researchgate.net

Quantum mechanical (QM) methods, especially Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. nih.gov These methods are widely used to predict the properties of azetidine (B1206935) derivatives with a high degree of accuracy. nih.govacs.org

The azetidine ring is not planar and exhibits a characteristic puckered conformation. researchgate.netrsc.org The degree of this puckering can be influenced by the nature and position of substituents on the ring. For 2-substituted azetidines like {[(2S)-azetidin-2-yl]methyl}dimethylamine, the substituent can adopt either an axial or an equatorial position relative to the ring, leading to different conformers with distinct energy levels.

DFT calculations are instrumental in determining the relative stabilities of these conformers. By calculating the single-point energies of optimized geometries, an energetic profile can be constructed. For a generic 2-substituted azetidine, a simplified energetic landscape might be represented as follows:

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (degrees)Description
Equatorial0.00~145The substituent at the C2 position is in the equatorial orientation, which is generally the more stable conformer due to reduced steric hindrance.
Axial1.5 - 3.0~110The substituent at the C2 position is in the axial orientation, which is typically higher in energy.

Note: The data in this table is illustrative and represents typical energy differences found in substituted small rings. The actual values for this compound would require specific calculations.

The puckering of the azetidine ring itself is a key conformational feature. Electron diffraction studies on the parent azetidine molecule revealed a dihedral angle of approximately 37°. rsc.org The presence of a substituent at the 2-position, such as the dimethylaminomethyl group, would be expected to influence this puckering to minimize steric interactions.

The electronic structure of a molecule dictates its reactivity. DFT calculations can provide detailed information about the distribution of electron density, which is crucial for understanding intermolecular interactions and predicting reactive sites. mdpi.com For this compound, the nitrogen atoms of the azetidine ring and the dimethylamino group are expected to be the most electron-rich centers.

Natural Bond Orbital (NBO) analysis is a common method to quantify the charge distribution. While specific data for the target molecule is unavailable, a hypothetical charge distribution for a 2-(aminomethyl)azetidine derivative is presented below to illustrate the concept:

AtomCalculated Partial Charge (a.u.)Implication
N1 (azetidine ring)-0.45Electron-rich, acts as a nucleophile or base.
C2 (azetidine ring)+0.20Electron-deficient, susceptible to nucleophilic attack.
N (side chain)-0.55Highly electron-rich and basic center.

Note: This table contains hypothetical data for illustrative purposes. The actual charges would depend on the specific computational method and basis set used.

The delocalization of the nitrogen lone pair of the azetidine ring can also be analyzed, which has been shown to influence the basicity and reactivity of the molecule. nih.gov

QM methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts, which can aid in structure elucidation. nih.gov The accuracy of these predictions has significantly improved, with modern DFT methods often providing results that are in good agreement with experimental data. nih.gov

For this compound, predicting the ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The following table illustrates the kind of data that can be generated, using plausible predicted chemical shifts for the core azetidine and side-chain protons:

ProtonPredicted ¹H Chemical Shift (ppm)Influencing Factors
H2 (on C2 of azetidine)~3.5 - 4.0Proximity to the ring nitrogen and the substituted side chain.
CH₂ (side chain)~2.5 - 3.0Adjacent to the dimethylamino group.
N(CH₃)₂ (side chain)~2.2 - 2.5Typical range for dimethylamino protons.

Note: These are estimated values. Actual chemical shifts can be influenced by solvent and temperature.

DFT is a valuable tool for predicting the reactivity and selectivity of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction mechanism can be obtained. For azetidine systems, this is particularly useful for understanding ring-opening reactions, which are a common transformation for this strained heterocycle. nih.gov

Computational studies can help predict whether a reaction will proceed via an SN1 or SN2 mechanism and can explain the regioselectivity of nucleophilic attack. For a 2-substituted azetidine, nucleophilic attack could potentially occur at either the C2 or C4 position of the ring. DFT calculations of the transition state energies for these two pathways can predict the favored product.

Molecular Dynamics Simulations for Conformational Space Exploration

While QM methods provide detailed information about specific conformations, molecular dynamics (MD) simulations are used to explore the conformational space of a molecule over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the observation of conformational changes and the identification of the most populated conformational states. nih.gov

For a flexible molecule like this compound, with its puckered ring and rotatable side chain, MD simulations can reveal the preferred orientations of the dimethylaminomethyl group relative to the azetidine ring and the dynamics of ring puckering. These simulations can provide a more complete picture of the molecule's behavior in solution, which is crucial for understanding its interactions with biological targets.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating complex reaction mechanisms. rsc.org For azetidines, this includes understanding their synthesis and subsequent functionalization. For instance, DFT calculations have been used to explain the regio- and stereoselectivity of azetidine formation from the ring-opening of oxiranes. acs.org These studies have provided a quantum mechanical basis for Baldwin's rules in these systems. acs.org

Furthermore, computational models have been developed to predict which precursor molecules will successfully react to form azetidines in photocatalyzed reactions. mit.edu In the context of this compound, computational studies could be used to model its synthesis, for example, via the reduction of the corresponding nitrile or amide, and to investigate the mechanism of its potential reactions, such as ring-opening under acidic conditions. nih.gov

Transition State Characterization and Activation Energies

The reactivity of azetidines is largely dictated by their significant ring strain, which facilitates ring-opening and other transformations. rsc.org Computational methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the transition states and calculating the activation energies associated with these processes.

For instance, in the context of ring-opening polymerizations, computational studies have been employed to determine the activation energies of propagation. An Arrhenius plot constructed from varying reaction temperatures for the polymerization of 1,3,3-trimethylazetidine revealed an activation energy of 19 kcal mol⁻¹. rsc.org This value provides a quantitative measure of the energy barrier that must be overcome for the ring-opening to occur, a critical parameter for controlling the polymerization process.

DFT calculations have also been pivotal in understanding the regioselectivity of azetidine synthesis. In a study on the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations were performed to probe the reaction mechanism. frontiersin.org The calculations demonstrated that the coordination of a Lewis acid, such as a lanthanum (III) complex, to the substrate significantly influences the energy of the transition states leading to either azetidine or the competing pyrrolidine (B122466) ring system. frontiersin.org When dimethylamine-coordinated lanthanum (III) was used as the activator in the computational model, the calculations showed that the transition state energy for the formation of azetidine was considerably lower than that for the formation of pyrrolidine, which was in good agreement with the experimental results. frontiersin.org

Table 1: Calculated Activation and Transition State Energies in Azetidine Reactions

Reaction System Computational Method Calculated Energy (kcal/mol) Finding Reference
Cationic Ring-Opening Polymerization 1,3,3-trimethylazetidine Experimental (Arrhenius Plot) 19 (Activation Energy) Quantifies the energy barrier for propagation. rsc.org
Intramolecular Aminolysis cis-epoxy amines with La(III) DFT Lower for Azetidine TS Explains the experimentally observed regioselectivity towards azetidine formation. frontiersin.org
Enantioselective Ring-Opening 1a·3v Not Specified -20.0 (Binding Energy of TS) Demonstrates significant stabilization of the transition state by the catalyst. acs.org

TS denotes Transition State.

Investigation of Stereoselectivity Origins

Understanding the origins of stereoselectivity is a cornerstone of modern organic synthesis, and computational studies have provided deep insights into the factors governing stereochemical outcomes in reactions of azetidines. These investigations often focus on the subtle energetic differences between diastereomeric transition states, which can be influenced by steric hindrance, electronic effects, and catalyst-substrate interactions.

In the enantioselective ring-opening of azetidines promoted by a chiral squaramide hydrogen-bond donor catalyst, computational modeling was used to elucidate the source of the high enantioselectivity. acs.org The model of the transition state highlighted a network of interactions that collectively contribute to a more stabilized transition state for one enantiomer over the other. acs.org A linear free-energy relationship (LFER) was observed between the calculated reaction barrier height (ΔG‡) and the enantioselectivity (ΔΔG‡), further validating the computational model's ability to predict the stereochemical outcome. acs.org

The synthesis of chiral azetidin-3-ones via gold-catalyzed intermolecular oxidation of alkynes also benefited from computational insights. While the primary focus was on reaction development, the stereochemical integrity of the process, starting from chiral N-propargylsulfonamides, underscores the importance of controlled stereochemistry. nih.gov The use of a specific chiral auxiliary, (R)-t-butanesulfinamide, directs the stereochemical outcome, a feature that can be rationalized and optimized through computational modeling of the transition states. nih.gov

DFT calculations have also been used to rationalize the opposite regioselectivity observed in the ring-opening of trans- versus cis-epoxy amines in the synthesis of azetidines. frontiersin.org Simplified substrates were used to reduce computational cost, and the calculations revealed that the energy of the transition state leading to azetidine versus pyrrolidine is highly dependent on the stereochemistry of the starting epoxide and the nature of the Lewis acid catalyst. frontiersin.org These computational results suggest that lanthanum complexes coordinated by substrates and/or products likely play a role in the observed inverse regioselectivity. frontiersin.org

The development of stereoselective synthetic routes to access azetidine-based α-amino acids is another area where computational analysis would be highly valuable. nih.govacs.org While the cited work focuses on the synthetic application, the principles of stereocontrol via catalytic asymmetric reduction are well-suited for computational investigation to understand the catalyst-substrate interactions that determine the final stereochemistry. acs.org

Table 2: Factors Influencing Stereoselectivity in Azetidine Reactions from Computational Studies

Reaction Type Key Influencing Factor Computational Insight Reference
Enantioselective Ring-Opening Chiral Catalyst-Substrate Interactions A network of stabilizing interactions in the transition state leads to high enantioselectivity. A linear free-energy relationship between the reaction barrier and enantioselectivity was established. acs.org
Azetidine Synthesis from Epoxy Amines Substrate Stereochemistry and Lewis Acid Coordination The relative energies of the transition states for azetidine vs. pyrrolidine formation are inverted depending on the starting material's stereochemistry and the nature of the catalyst complex. frontiersin.org
Gold-Catalyzed Azetidin-3-one Synthesis Chiral Auxiliary The use of a specific chiral sulfinamide directs the stereochemical outcome of the cyclization. nih.gov

Applications of Azetidine Scaffolds in Advanced Chemical Sciences

Azetidines as Chiral Building Blocks in Complex Molecule Synthesis

Chiral azetidines, possessing a defined stereocenter, are powerful tools for the synthesis of enantiomerically pure compounds. orientjchem.orgresearchgate.net The transfer of chirality from the azetidine (B1206935) core to a new molecule is a key strategy in asymmetric synthesis. The development of new drugs increasingly relies on the use of such chiral building blocks to interact effectively with biological targets, which are themselves chiral. researchgate.net

The synthesis of enantiopure azetidine derivatives is crucial for their use as chiral building blocks. nih.gov A common strategy involves the use of chiral starting materials, such as amino acids, or the application of asymmetric synthesis methods. For instance, chiral N-propargylsulfonamides can be converted into chiral azetidin-3-ones with high enantiomeric excess. nih.gov Similarly, enantioselective methods have been developed for the synthesis of 2-substituted azetidines. acs.org

Once formed, these chiral azetidine building blocks can be incorporated into larger, more complex molecular architectures. Their rigid structure helps to control the stereochemical outcome of subsequent reactions. The synthesis of 2-acylazetidines, for example, can be achieved through the highly stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines. nih.gov The resulting products can then be used in the synthesis of various biologically active compounds.

A general and scalable two-step method for the synthesis of versatile alkaloid-type azetidines from simple building blocks has been described, highlighting the utility of this scaffold in creating diverse molecular structures with high stereoselectivity. acs.org

Table 1: Synthesis of Chiral Azetidine Derivatives

Starting Material Reagent/Catalyst Product Yield Enantiomeric/Diastereomeric Ratio Reference
N-propargylsulfonamides Gold Catalyst Chiral azetidin-3-ones Good >98% ee nih.gov
N-alkyl-2-oxazolinylazetidines Organolithiums 2-Acylazetidines High High stereoselectivity nih.gov
Chiral functionalized furan Photo-oxidation/Conjugate addition Enantiopure polycyclic ethers - High stereoselectivity nih.gov
2-Aryl-substituted N-tosyl-azetidines Organotrifluoroborates Ring-opened products Efficient -

Azetidine-based amino acids are valuable components in the design of peptidomimetics and unnatural peptides. mdpi.comnih.gov These constrained amino acids can induce specific secondary structures, such as turns and helices, in peptides, and can enhance metabolic stability by protecting against enzymatic degradation. Azetidine-2-carboxylic acid, a proline analog, has been widely used as a building block to prepare small peptides. mdpi.comnih.gov

The incorporation of azetidine scaffolds can lead to compounds with interesting biological properties. For instance, azetidine-containing peptidomimetics have been investigated for their potential as interleukin-1 (IL-1) receptor antagonists. The synthesis of new heterocyclic amino acid derivatives containing azetidine rings is an active area of research, with methods such as aza-Michael addition being employed to create novel structures. nih.govresearchgate.net These synthetic amino acids can then be used in the solid-phase synthesis of peptides.

The development of synthetic routes to novel GABA (γ-aminobutyric acid) derivatives based on the azetidine scaffold, such as chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids, further illustrates the importance of azetidines in creating structurally diverse and potentially bioactive molecules. researchgate.net

Table 2: Azetidine-Based Peptidomimetics and Unnatural Amino Acids

Azetidine Derivative Application Biological Target/Activity Reference
Azetidine-2-carboxylic acid Peptidomimetics IL-1 receptor antagonist mdpi.com
3-Aryl-azetidine-3-carboxylic acids Endomorphin tetrapeptides Opioid receptors mdpi.com
(Azetidin-3-yl)acetic acid GABA analogue GABA receptors mdpi.comnih.gov
Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids GABA derivatives GABA receptors researchgate.net

Azetidine Derivatives as Chiral Ligands in Asymmetric Catalysis

The unique structural features of chiral azetidines make them excellent candidates for use as ligands in asymmetric catalysis. researchgate.net The conformational rigidity of the four-membered ring can lead to well-defined metal complexes, which in turn can induce high levels of enantioselectivity in catalytic reactions.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. Most asymmetric catalysts are metal complexes with chiral organic ligands that modify the reactivity and selectivity of the metal center. researchgate.net For azetidine-based ligands, the stereogenic center(s) on the azetidine ring are positioned to influence the coordination environment of the metal.

A common strategy involves the synthesis of C2-symmetric azetidine derivatives, where two identical chiral substituents are placed on the ring. researchgate.net This symmetry can simplify the analysis of the catalytic system and often leads to high enantioselectivity. Another approach is the use of non-symmetrical ligands, where different substituents are introduced to fine-tune the steric and electronic properties of the ligand. The modular synthesis of ligands, allowing for the easy variation of substituents, is a powerful tool for developing new and improved catalysts.

The coordination of azetidine-based ligands to metal centers is a critical aspect of their function in catalysis. Ligands such as {[(2S)-azetidin-2-yl]methyl}dimethylamine can act as bidentate ligands, coordinating to a metal through the nitrogen atom of the azetidine ring and the nitrogen of the dimethylamino group. The resulting five-membered chelate ring is a stable arrangement in coordination chemistry.

The coordination geometry of the metal complex is influenced by the structure of the azetidine ligand. For example, tridentate and quadridentate azetidine derivatives have been shown to form square-pyramidal and trigonal-bipyramidal complexes with Cu(II) and Zn(II). nih.gov The stereochemistry of the ligand dictates the chirality of the resulting metal complex, which is essential for asymmetric induction.

Chiral azetidine-based ligands have been successfully employed in a range of enantioselective transformations. One notable application is the addition of organozinc reagents to aldehydes, where chiral C2-symmetric 2,4-disubstituted azetidines have demonstrated high catalytic activity and stereoselectivity. researchgate.net

Palladium-catalyzed reactions are another area where azetidine ligands have shown promise. For instance, the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines has been achieved through Pd-catalyzed carboamination reactions using chiral ligands. nih.gov Furthermore, palladium-catalyzed asymmetric (2-naphthyl)methylation of azaarylmethyl amines has been developed to produce enantioenriched products with high yields and enantioselectivities. rsc.org These examples underscore the potential of chiral azetidine ligands to facilitate a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions with excellent stereocontrol.

Table 3: Enantioselective Reactions Catalyzed by Azetidine-Metal Complexes

Reaction Catalyst/Ligand Substrate Product Enantiomeric Excess (ee) Reference
Addition of Diethylzinc (B1219324) to Aldehydes Chiral C2-symmetric 2,4-disubstituted azetidine Aldehydes Chiral secondary alcohols - researchgate.net
Pd-catalyzed Carboamination Pd/(R)-Siphos-PE N-boc-pent-4-enylamines and aryl/alkenyl bromides 2-(Arylmethyl)- and 2-(alkenylmethyl)pyrrolidines up to 94% nih.gov
Pd-catalyzed (2-Naphthyl)methylation Pd-catalyst with chiral ligand Azaarylmethyl amine pronucleophiles (2-Naphthyl)methylene azaarylmethyl amines up to 99% rsc.org

Development of Azetidine-Containing Scaffolds for Chemical Probe Design and Materials Science

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered considerable attention in advanced chemical sciences. magtech.com.cnenamine.net Its inherent ring strain and unique conformational properties make it a valuable scaffold in medicinal chemistry and materials science. researchgate.netrsc.org While historically challenging to synthesize, recent advancements have enabled the creation of diverse azetidine-containing molecules. magtech.com.cnorganic-chemistry.org These developments have paved the way for their exploration in the design of sophisticated chemical probes and novel materials with tailored properties. nih.govchemrxiv.org The rigid nature of the azetidine scaffold can confer favorable pharmacological properties and provides a platform for the precise spatial arrangement of functional groups, which is advantageous in the design of molecules for specific biological targets or material applications. researchgate.netnih.gov

Diversity-Oriented Synthesis (DOS) Approaches to Azetidine Libraries

Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy to explore new chemical space for the discovery of novel chemical probes and therapeutic agents. nih.gov This approach focuses on the creation of structurally diverse small molecules, often with complex and three-dimensional architectures. nih.gov Azetidine scaffolds are particularly well-suited for DOS due to their compact and rigid nature, which allows for the generation of a wide array of fused, bridged, and spirocyclic ring systems. nih.govacs.org

A key objective in the DOS of azetidine libraries is the development of lead-like molecules with properties suitable for specific applications, such as targeting the central nervous system (CNS). nih.gov Researchers have developed synthetic routes starting from densely functionalized azetidine ring systems to generate extensive compound libraries. nih.govbroadinstitute.orgnih.govresearchgate.net For instance, a 1976-membered library of spirocyclic azetidines has been synthesized and profiled for its physicochemical and pharmacokinetic properties. nih.govbroadinstitute.orgnih.govresearchgate.net

The synthesis of these libraries often begins with the construction of a core azetidine template, which can then be elaborated through various chemical transformations. One approach involves the synthesis of 2-cyanoazetidines from β-amino alcohols, which can then be subjected to a series of functional group manipulations and cyclization reactions to build molecular diversity. nih.govresearchgate.net Key reactions in these synthetic sequences include reductions, sulfonations, and ring-closing metathesis to create unique polycyclic scaffolds. nih.gov

The strategic design of these libraries often incorporates computational methods to predict properties like molecular weight, lipophilicity, and polar surface area, ensuring the generated compounds possess desirable characteristics for their intended application. nih.gov The table below summarizes representative scaffolds and their synthetic outcomes from a DOS approach targeting CNS-active molecules.

Scaffold TypeStarting MaterialKey ReactionsFinal Core StructureYield (%)
Fused BicyclicN-allyl amino diolsDIBAL reduction, o-nitrobenzenesulfonyl chloride treatmentAzetidine-fused bicyclic system71-91 (over 2 steps)
Fused TricyclicAzetidine-fused bicyclic systemN-alkylation with bromoacetyl chloride, intramolecular cyclizationAzetidine-fused tricyclic systemNot Specified
Fused 8-membered ringAzetidine-fused bicyclic systemN-alkylation with allyl bromide, Ring-closing metathesis (Grubbs 1st gen. catalyst), ReductionAzetidine-fused 8-membered ring system65-76 (metathesis), 65-72 (reduction)
Spirocyclic2-CyanoazetidineMetalation (LiTMP), Trapping with benzotriazolylmethanol, CyclizationSpirocyclic azetidine system67

This table presents a selection of scaffolds and yields from a diversity-oriented synthesis program aimed at generating azetidine-based libraries. The specific yields correspond to key steps in the synthesis of the core structures. nih.govresearchgate.net

Applications in Energetic Materials Chemistry (Non-Biological)

A significant challenge in the field of energetic materials is the synthesis of densely functionalized molecules in a safe and efficient manner. researchgate.netnih.gov The visible-light-mediated aza Paternò–Büchi reaction has emerged as a powerful tool for the scalable synthesis of a variety of azetidines with different regio- and stereochemistries. chemrxiv.orgnih.govacs.org This photochemical strategy allows for the construction of the azetidine ring under mild conditions, which is advantageous when working with potentially explosive compounds. rsc.orgnih.gov

Research in this area has focused on the synthesis of nitroazetidines, which are designed to have high densities, good oxygen balances, and superior detonation properties compared to some conventional energetic materials. chemrxiv.org The stereochemistry of the substituents on the azetidine ring has been shown to have a significant impact on the physical properties of the resulting energetic materials, influencing factors like melting point and density. chemrxiv.orgnih.gov These properties are crucial for applications such as melt-castable explosives and liquid propellant plasticizers. researchgate.netchemrxiv.orgnih.gov

For example, a series of polycyclic energetic materials has been designed by combining the azetidine structure with other nitrogen-rich heterocycles like triazoles. nih.gov This approach aims to create compounds with high thermal stability and density. The well-known energetic material 1,3,3-trinitroazetidine (B1241384) (TNAZ) serves as a benchmark in this class of compounds. nih.gov The table below presents data on some recently synthesized azetidine-based energetic materials.

CompoundDensity (g/cm³)Decomposition Temperature (°C)Detonation Velocity (km/s)Detonation Pressure (GPa)
Polycyclic Azetidine-Triazole 11.78245Not ReportedNot Reported
Polycyclic Azetidine-Triazole 21.75221Not ReportedNot Reported
Polycyclic Azetidine-Triazole 31.81289Not ReportedNot Reported
A Nitroazetidine Material>1.7Not Reported>8.5>30

This table showcases the properties of some recently developed azetidine-containing energetic materials. The data for the polycyclic azetidine-triazoles are from a study on designing new energetic compounds. nih.gov The data for the nitroazetidine material represents the targeted or achieved properties in a study utilizing photochemical synthesis. chemrxiv.org

The versatility of synthetic strategies and the tunable nature of the azetidine scaffold suggest that further developments in this area could lead to a new generation of energetic materials with enhanced performance and safety profiles. researchgate.netchemrxiv.orgnih.gov

Current Challenges and Future Research Directions in Azetidine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

A major thrust in modern synthetic chemistry is the development of processes that are both environmentally benign and efficient in converting starting materials to products. For azetidine (B1206935) synthesis, this involves moving away from multi-step sequences that use hazardous reagents and generate significant waste.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for improving the safety and sustainability of azetidine synthesis. uniba.it Flow reactors offer superior control over reaction parameters and allow for the safe handling of reactive intermediates at temperatures that would be challenging in traditional batch processes. uniba.itacs.org For instance, the generation of lithiated azetidines, which are potent intermediates for functionalization, can be performed more safely and efficiently in a flow system. acs.org The use of greener solvents, such as cyclopentyl methyl ether (CPME), in these flow processes further enhances their sustainability profile. uniba.ituniba.itnih.gov

Catalytic and Atom-Economical Reactions: Catalytic methods are central to achieving atom economy. Recent advancements include:

Palladium-catalyzed C-H amination: This method allows for the intramolecular cyclization of substrates to form the azetidine ring, providing access to functionalized products. rsc.orgorganic-chemistry.org

Photoredox Catalysis: Visible-light-mediated reactions, such as the copper-catalyzed anti-Baldwin radical 4-exo-dig cyclization of ynamides, provide a general and regioselective route to highly functionalized azetidines under mild conditions. nih.gov Similarly, visible-light-enabled aza Paternò-Büchi reactions offer a direct [2+2] cycloaddition pathway to these heterocycles. nih.gov

Lanthanide Catalysis: Lanthanoid (III) triflates have been shown to catalyze the intramolecular regioselective aminolysis of epoxides, presenting another pathway to azetidine rings that can be challenging with other acid promoters due to catalyst quenching by basic amines. frontiersin.org

Sustainable MethodKey FeaturesExample ReactionReference
Continuous Flow SynthesisImproved safety, scalability, and use of green solvents (CPME).Lithiation of N-Boc-3-iodoazetidine and subsequent functionalization. uniba.ituniba.itacs.org
Photoredox CatalysisUses visible light, mild conditions, high functional group tolerance.Copper-catalyzed radical cyclization of ynamides. nih.gov
Palladium-Catalyzed C-H AminationDirect formation of C-N bonds, high atom economy.Intramolecular amination to form azetidine rings. rsc.orgorganic-chemistry.org

Innovation in Stereoselective Methodologies for Accessing Complex Chiral Azetidines

The biological activity of molecules like {[(2S)-azetidin-2-yl]methyl}dimethylamine is intrinsically linked to their stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure and complex chiral azetidines is a critical area of research.

Chiral Auxiliaries: A well-established strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction, which is later removed.

tert-Butanesulfinamide: This auxiliary has proven effective for the diastereoselective synthesis of C-2 substituted azetidines, providing access to a wide range of functional groups including aryl, vinyl, and alkyl substituents. acs.org

(S)-1-Phenylethylamine: This readily available chiral amine has been used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org

Asymmetric Catalysis: The use of chiral catalysts to generate enantioenriched products from achiral starting materials is a highly efficient approach.

Organocatalysis: Chiral organocatalysts have been developed for the enantioselective α-chlorination of aldehydes, which produces intermediates that can be converted to C2-functionalized azetidines with high enantiomeric excess. nih.gov Chiral azetidines themselves can also serve as effective organocatalysts in reactions like Friedel-Crafts alkylations. birmingham.ac.uk

Copper-Catalyzed Difunctionalization: A highly enantioselective method for the difunctionalization of azetines (the unsaturated counterparts to azetidines) has been developed using a copper/bisphosphine catalyst. acs.org This reaction installs both a boryl and an allyl group across the double bond, creating two new stereocenters with high control. acs.org

A general and scalable three-step method starting from achiral aldehydes and using a chiral tert-butanesulfinamide auxiliary now allows access to a broad range of C2-substituted monocyclic azetidines, which were previously difficult to obtain via a single, unified method. acs.org

Discovery of Novel Reactivity Modes and Transformations for Azetidine Derivatives

The inherent ring strain of azetidines drives their unique reactivity, allowing them to participate in transformations not readily accessible to more stable heterocyclic systems. rsc.org Exploring this reactivity opens new avenues for molecular diversification.

Ring-Opening Reactions: The cleavage of the strained four-membered ring is a powerful strategy for synthesizing linear amines with controlled stereochemistry.

Nucleophilic Ring-Opening: Azetidines can be opened by a variety of nucleophiles. magtech.com.cn The regioselectivity of the attack is influenced by substituents on the ring; for example, nucleophiles often attack the carbon adjacent to an activating group like an aryl or acyl substituent. magtech.com.cn The reactivity is often enhanced by activating the azetidine nitrogen with a Lewis acid or by converting it into a quaternary azetidinium salt. magtech.com.cnbohrium.com An intramolecular version of this reaction can lead to decomposition if a pendant nucleophilic group is positioned correctly. nih.gov

Hydrogen-Bond-Donor Catalysis: Chiral squaramide catalysts have been shown to promote highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides, demonstrating broad substrate scope. acs.org

C-H Functionalization: The direct modification of C-H bonds is a highly sought-after transformation. Palladium-catalyzed C-H arylation has been used to prepare 2-substituted azetidines, providing a direct method for adding complexity to the azetidine core. researchgate.netnih.gov

Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing the azetidine ring. rsc.org Recent advances using visible-light photocatalysis have overcome previous limitations, allowing the reaction to proceed under mild conditions with high diastereoselectivity. nih.gov

Advanced Computational Integration for Rational Design and Prediction

Modern computational chemistry is transforming synthetic planning from a trial-and-error process to a predictive science. This is particularly valuable in complex reactions like those used to form strained rings.

Researchers have successfully used computational modeling to guide the synthesis of azetidines via photocatalyzed reactions. mit.edu By calculating properties like frontier orbital energies and transition state energies, these models can predict which pairs of reactants (e.g., alkenes and oximes) will successfully form an azetidine and which will fail or produce low yields. mit.eduacs.org This predictive power allows chemists to screen potential substrates in silico, saving significant time and resources. mit.edu These computational studies have revealed that a much wider range of substrates can participate in azetidine synthesis than was previously thought, expanding the accessible chemical space. mit.edu The models consider key factors for a successful reaction, including the matching of frontier orbital energies between the photocatalyst-activated alkene and the imine, a transition state energy that is lower than competing side reactions, and sufficient accessibility of the reacting carbon atom. acs.org

Expanding the Scope of Azetidine Applications in Emerging Chemical Fields

While the role of azetidines in medicinal chemistry is well-established, their unique properties are finding applications in other areas of chemical science.

Polymer Chemistry: The ring strain in azetidines makes them suitable monomers for ring-opening polymerization (ROP). Both cationic and anionic ROP methods have been used to synthesize polyamines, such as branched poly(propylenimine) (PPI). rsc.orgresearchgate.netacs.org These polymers have potential applications in diverse areas, including:

CO2 Capture: PPI-impregnated silica (B1680970) has been investigated as a material for capturing carbon dioxide. acs.org

Gene Transfection: The resulting polyamines are studied for their potential as non-viral gene delivery agents. rsc.org

Coatings and Templating: These polymers also have applications in antimicrobial coatings and as materials templates. rsc.org

Asymmetric Catalysis: Chiral azetidine derivatives have been successfully employed as ligands and organocatalysts to induce asymmetry in a variety of chemical reactions, including Michael additions and Henry reactions. birmingham.ac.uk Their rigid, C2-symmetric structures can create a well-defined chiral environment around a metal center or at a reaction site. rsc.org

Peptide and Materials Science: The rigid azetidine scaffold can be incorporated into peptides to act as a turn-inducing element, facilitating the synthesis of small macrocyclic peptides that are otherwise difficult to prepare. researchgate.net The azetidine nitrogen also serves as a convenient handle for late-stage functionalization, allowing for the attachment of dyes or other molecular tags. researchgate.net

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